
PLX647
概要
説明
PLX647は、FMSおよびKITキナーゼの両方に対して高選択的で経口投与可能なデュアル阻害剤ですこれらの受容体は、それぞれマクロファージと肥満細胞の発生と機能において重要な役割を果たしています .
化学反応の分析
PLX647は、以下を含むいくつかのタイプの化学反応を受けます。
酸化と還元: これらの反応は、化合物内の官能基を修飾するために不可欠です。
置換: これらの反応で使用される一般的な試薬と条件には、官能基の置換を促進するさまざまな溶媒や触媒が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、一般的に元の化合物の誘導体であり、修飾に応じて活性が増強または減少する可能性があります
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
科学的研究の応用
Cancer Research
PLX647 has shown significant potential in cancer research, particularly in models of hematological malignancies.
- Inhibition of Cell Proliferation : In Ba/F3 cells expressing breakpoint cluster region activated kinase, this compound demonstrated IC50 values of 0.092 μM for FMS and 0.18 μM for KIT, indicating its potency as a dual inhibitor .
- Osteoclast Differentiation : The compound also inhibited osteoclast differentiation with an IC50 value of 0.17 μM, suggesting its role in bone-related cancers .
Inflammatory Diseases
This compound's efficacy extends to inflammatory conditions:
- Reduction of Cytokine Release : In a mouse model, administration of this compound (40 mg/kg) significantly reduced LPS-induced TNF-α and IL-6 levels by 85% and 75%, respectively .
- Macrophage Inhibition : In acute renal inflammation models, this compound treatment resulted in a 77% reduction in F4/80+ macrophages, highlighting its anti-inflammatory properties .
Microglial Depletion in Neuroinflammation
Research has shown that this compound can effectively deplete microglia, which are critical players in neuroinflammatory processes:
- Microglial Dependence on CSF1R Signaling : Studies indicate that this compound leads to significant reductions in microglial numbers in mouse models of neuroinflammation, demonstrating its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Behavioral Outcomes : Importantly, microglial depletion using this compound did not result in adverse effects on behavior or cognition in treated mice, suggesting a favorable safety profile .
Analgesic Efficacy in Cancer Pain Models
This compound has been evaluated for its analgesic properties:
- Cancer-Induced Bone Pain : In preclinical studies, this compound exhibited analgesic efficacy in models of cancer-induced bone pain, providing an alternative to conventional analgesics .
Comparative Efficacy Table
Application Area | Effectiveness (IC50) | Notes |
---|---|---|
Cell Proliferation (FMS) | 0.092 μM | Potent inhibition in Ba/F3 cells |
Cell Proliferation (KIT) | 0.18 μM | Dual inhibition observed |
Osteoclast Differentiation | 0.17 μM | Significant inhibition |
TNF-α Reduction | 85% | In LPS-induced inflammation model |
IL-6 Reduction | 75% | Comparable to dexamethasone |
Macrophage Reduction | 77% | In acute renal inflammation model |
作用機序
PLX647は、FMSおよびKIT受容体のキナーゼ活性を特異的に阻害することにより、その効果を発揮します。これらの受容体は、クラスIII受容体チロシンキナーゼのPDGFRファミリーの一部です。this compoundは、これらの受容体の活性化を阻害することにより、マクロファージ、破骨細胞、および肥満細胞の活性化につながる下流のシグナル伝達を阻止します。 この阻害は、プレクリニカルモデルで炎症と腫瘍の増殖を抑制します .
類似の化合物との比較
This compoundは、FMSおよびKITキナーゼの両方をデュアルに阻害するという点でユニークです。類似の化合物には、以下が含まれます。
ZM 449829: JAK3の選択的かつATP競合的阻害剤です。
PR-39: 非競合的かつアロステリックなプロテアソーム阻害剤として作用する抗菌ペプチド.
スニチニブマレート: 癌治療に使用される別のキナーゼ阻害剤.
これらの化合物は、キナーゼ阻害特性が似ていますが、特定の標的と作用機序が異なり、this compoundのデュアル阻害プロファイルにおける独自性を強調しています。
類似化合物との比較
PLX647 is unique in its dual inhibition of FMS and KIT kinases. Similar compounds include:
ZM 449829: A selective and ATP-competitive inhibitor of JAK3.
PR-39: An antibacterial peptide that acts as a noncompetitive and allosteric proteasome inhibitor.
Sunitinib malate: Another kinase inhibitor used in cancer therapy.
These compounds, while similar in their kinase inhibition properties, differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition profile.
準備方法
PLX647の合成には、多面的な化学的足場を使用します。足場発見キャンペーンで特定された主要な構成要素の1つは、7-アザインドールでした。 合成経路は通常、さまざまな化合物を低親和性酵素スクリーニングして、強力な阻害剤を特定することを伴います . 詳細な工業生産方法は、一般的には公開されていません。
生物活性
PLX647 is a potent and selective dual inhibitor targeting FMS (CSF-1R) and KIT kinases, which are critical in various biological processes including hematopoiesis, immune response, and tumorigenesis. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and clinical implications based on diverse research findings.
This compound selectively binds to the autoinhibited state of the KIT kinase, preventing the activation loop from adopting the DFG-in conformation necessary for kinase activity. This specificity allows this compound to inhibit cell proliferation in models expressing BCR-FMS and BCR-KIT with IC50 values of 0.092 μM and 0.18 μM, respectively . Additionally, this compound has shown efficacy in inhibiting osteoclast differentiation with an IC50 value of 0.17 μM .
In Vitro Studies
This compound has demonstrated significant effects in various cell lines:
- Ba/F3 Cells : Inhibition of proliferation observed with IC50 values of 0.092 μM (BCR-FMS) and 0.18 μM (BCR-KIT).
- M-NFS-60 and M-07e Cells : Endogenous FMS and KIT inhibition with IC50 values of 0.38 µM and 0.23 µM, respectively .
- FLT3-ITD Leukemic Cells : Potent inhibition with an IC50 of 0.11 μM for MV4-11 cells, while OCI-AML5 cells were less affected (IC50 = 1.6 μM), indicating selective action against mutant FLT3 .
In Vivo Studies
In animal models, this compound has exhibited anti-inflammatory properties:
- LPS-Induced Cytokine Release : Administered at 40 mg/kg, this compound significantly reduced TNF-α by 85% and IL-6 by 75% compared to controls .
- Acute Renal Inflammation : Reduced F4/80+ macrophage levels by 77% in a mouse model .
Case Studies
Several studies have explored the therapeutic potential of this compound in different contexts:
- Cancer-Induced Bone Pain : A study demonstrated that this compound provided analgesic effects in a cancer-induced bone pain model, suggesting its utility beyond traditional cancer therapies .
- Microglial Depletion : Research indicated that this compound effectively depletes microglia in models of neuroinflammation without causing significant adverse effects on neuronal health . This highlights its potential for treating neurodegenerative diseases.
- HIV Infection : this compound was assessed for its ability to restore apoptotic sensitivity in HIV-infected macrophages, showcasing its broader implications in infectious disease contexts .
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized through studies involving mice and rats:
- Bioavailability : Following oral administration at doses of 10 or 40 mg/kg, bioavailability ranged between 45% and 81%, with systemic exposures correlating well with effective concentrations observed in vitro .
- Clearance and Distribution : Moderate systemic clearance was noted, with a high volume of distribution indicating effective tissue penetration .
Summary Table of Biological Activity
Activity | IC50 Value (μM) | Cell Type/Model |
---|---|---|
BCR-FMS Proliferation Inhibition | 0.092 | Ba/F3 Cells |
BCR-KIT Proliferation Inhibition | 0.18 | Ba/F3 Cells |
Osteoclast Differentiation | 0.17 | Osteoclast Precursor Cells |
FLT3-ITD Proliferation Inhibition | 0.11 | MV4-11 Cells |
TNF-α Release Reduction | - | LPS-Induced Mouse Model |
IL-6 Release Reduction | - | LPS-Induced Mouse Model |
特性
IUPAC Name |
5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCQQSEMCESEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873786-09-5 | |
Record name | 873786-09-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PLX647?
A: this compound functions as a potent and selective inhibitor of specific tyrosine kinases, primarily targeting colony-stimulating factor 1 receptor (CSF-1R) and KIT. [, , ] By binding to the kinase domain of these receptors, this compound blocks their activation and downstream signaling pathways. [, , ] This inhibition has been shown to impact various cellular processes, including proliferation, survival, and differentiation, particularly in cells expressing CSF-1R and KIT.
Q2: What is the significance of targeting CSF-1R in the context of HIV-1 infection?
A: HIV-1 infection can lead to persistent viral reservoirs in macrophages, posing a significant challenge for viral eradication. Research suggests that HIV-1 infection of macrophages triggers the phosphorylation of CSF-1R, contributing to their resistance to apoptosis and promoting viral persistence. [] Studies have shown that this compound effectively blocks CSF-1R activation in HIV-1-infected macrophages, restoring their sensitivity to TRAIL-mediated apoptosis and reducing viral replication. [] This finding highlights the potential of CSF-1R antagonists like this compound as a strategy to target and potentially eliminate the macrophage reservoir in individuals with HIV-1.
Q3: How has this compound been investigated in the context of type 1 diabetes (T1D)?
A: Preclinical studies in non-obese diabetic (NOD) mice, a model of T1D, have demonstrated promising results with this compound. [] While this compound alone showed marginal efficacy in reversing diabetes, its use in combination with other tyrosine kinase inhibitors, specifically imatinib, led to both prevention and reversal of T1D in these mice. [] Interestingly, this effect was attributed to the inhibition of platelet-derived growth factor receptor (PDGFR), highlighting the complex interplay of tyrosine kinases in T1D pathogenesis. Further research is warranted to fully elucidate the therapeutic potential of targeting specific tyrosine kinases, including PDGFR, in the context of T1D.
Q4: Are there crystal structures available for this compound bound to its targets?
A: Yes, crystal structures have been solved for this compound in complex with both KIT and FMS (the receptor for CSF-1). [, ] These structures provide valuable insights into the binding mode and molecular interactions of this compound within the active sites of these kinases, contributing to a deeper understanding of its selectivity and potency. This structural information can further guide the development of novel kinase inhibitors with improved pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。